2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile
CAS No.: 1335202-60-2
Cat. No.: VC0195350
Molecular Formula: C15H16N2OS
Molecular Weight: 272.37
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1335202-60-2 |
---|---|
Molecular Formula | C15H16N2OS |
Molecular Weight | 272.37 |
IUPAC Name | 2-(2-methylpropoxy)-5-(4-methyl-1,3-thiazol-2-yl)benzonitrile |
Standard InChI | InChI=1S/C15H16N2OS/c1-10(2)8-18-14-5-4-12(6-13(14)7-16)15-17-11(3)9-19-15/h4-6,9-10H,8H2,1-3H3 |
SMILES | CC1=CSC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N |
Appearance | White Solid |
Introduction
Chemical Structure and Properties
Structural Identification
2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile is identified by the CAS number 1335202-60-2 and the IUPAC name 2-(2-methylpropoxy)-5-(4-methyl-1,3-thiazol-2-yl)benzonitrile . It is also known as Febuxostat Impurity 14 or Febuxostat Descarboxy Impurity in pharmaceutical research and quality control contexts .
Molecular Characteristics
The compound features a benzonitrile core with an isobutoxy substituent at position 2 and a 4-methylthiazol-2-yl group at position 5. The molecular formula is C15H16N2OS with a molecular weight of 272.37 g/mol . Table 1 summarizes the key molecular characteristics of this compound.
Table 1: Molecular Characteristics of 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile
Property | Value |
---|---|
Molecular Formula | C15H16N2OS |
Molecular Weight | 272.37 g/mol |
CAS Number | 1335202-60-2 |
IUPAC Name | 2-(2-methylpropoxy)-5-(4-methyl-1,3-thiazol-2-yl)benzonitrile |
SMILES | CC1=CSC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N |
InChI | InChI=1S/C15H16N2OS/c1-10(2)8-18-14-5-4-12(6-13(14)7-16)15-17-11(3)9-19-15/h4-6,9-10H,8H2,1-3H3 |
Physicochemical Properties
The compound is characterized by its distinct functional groups, which contribute to its chemical reactivity and potential biological activities. The cyano group (-C≡N) at position 2 of the benzene ring is a key feature that distinguishes this molecule from other thiazole derivatives. The isobutoxy group contributes to the compound's lipophilicity, potentially affecting its pharmacokinetic properties. The 4-methylthiazol-2-yl substituent is a heterocyclic moiety that can participate in various interactions with biological targets .
Computational chemistry data indicates that the compound has a topological polar surface area (TPSA) of 45.91, a calculated LogP of 4.025, 4 hydrogen acceptors, 0 hydrogen donors, and 4 rotatable bonds . These parameters suggest moderate lipophilicity and potential for oral bioavailability, characteristics that are important in drug development contexts.
Synthesis Methods
General Synthetic Approaches
The synthesis of 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile can be achieved through multiple routes, typically starting from suitable precursors containing the benzonitrile core . One common approach involves using ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate as a starting material . This route involves modification of the hydroxyl group to introduce the isobutoxy substituent.
Detailed Synthetic Procedure
A specific synthesis method described in the literature involves a multi-step process starting from ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (compound 2) . The synthesis route includes:
-
Modification of the hydroxyl group to introduce the isobutoxy substituent
-
Subsequent transformations to obtain the final product
-
Characterization using IR, 1H NMR, and single crystal X-ray crystallography
Another preparation method mentioned in patent literature involves 3-methyl-4-hydroxy benzaldehyde as a precursor . The synthesis of 2-(3-formyl radical-4-isobutoxy phenyl)-4-methylthiazol-5-formic acid ethyl ester is described as an intermediate step in the process .
Alternative Synthetic Pathways
An alternative approach involves the use of 3-Cyano-4-isobutyloxythiobenzamide (CAS: 163597-57-7) as an intermediate . This pathway provides a different route to the target compound and may offer advantages in terms of yield or purity under certain conditions.
Relationship to Febuxostat
Structural Relationship
2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile is structurally related to febuxostat, a medication used to treat gout . The compound is classified as a febuxostat impurity (specifically Febuxostat Impurity 14 or Febuxostat Descarboxy Impurity), which indicates its presence as either a synthetic intermediate, a degradation product, or a byproduct in the manufacturing process of febuxostat .
Role in Quality Control
As a known impurity of febuxostat, this compound plays an important role in pharmaceutical quality control . The identification, quantification, and monitoring of this impurity are essential aspects of ensuring the purity and safety of febuxostat formulations. Regulatory authorities such as the FDA and EMA set specific limits for pharmaceutical impurities, making the characterization of compounds like 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile essential in the pharmaceutical industry.
Research Applications
Anti-inflammatory Studies
Recent research has explored the potential therapeutic applications of 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile beyond its role as a febuxostat impurity. Notably, a study published in the Latin American Journal of Pharmacy investigated the compound's activity in stroke treatment, focusing on its ability to reduce inflammatory responses .
Stroke Treatment Research
In the stroke treatment study, the compound was evaluated for its effects on inflammatory cytokines released into plasma . The research employed enzyme-linked immunosorbent assay (ELISA) to measure inflammatory cytokine levels and real-time RT-PCR to assess the activation of the NF-κB signaling pathway following treatment with the compound . The study represents an important investigation into the potential neurological applications of this thiazole derivative.
Table 2: Research Applications of 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile
Structure-Activity Relationship Studies
The structural features of 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile, particularly the thiazole moiety and the isobutoxy group, make it a candidate for structure-activity relationship studies in drug development. The compound's structural similarities to active pharmaceutical ingredients like febuxostat suggest potential applications in developing new therapeutic agents for inflammatory diseases and other conditions.
Parameter | Specification |
---|---|
Purity | 95-98% (typically determined by HPLC) |
Appearance | Solid (specific form may vary by supplier) |
Storage Conditions | Sealed in dry containers at 2-8°C |
Shipping Temperature | Ambient (may vary by region and supplier) |
Common Package Sizes | 50 mg, 100 mg, 200 mg, 500 mg, 1 g |
Future Research Directions
Synthetic Methodology Development
The current synthetic routes to 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile could be further optimized to improve yields, reduce environmental impact, and enhance scalability . Green chemistry approaches and continuous flow synthesis methods represent promising avenues for such improvements.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume